Evidence 1: Binding Affinity (KD) – Human cGAS-Specific Affinity vs. Murine-Preferring RU Series Comparators
PF-06928215 exhibits a KD of 200 nM for human cGAS catalytic domain measured by surface plasmon resonance (SPR), representing the first high-affinity inhibitor developed against human cGAS . In contrast, RU.521 and RU.365 were characterized primarily on the murine cGAS/dsDNA complex, yielding KD values of 36.2 nM and 64 nM respectively . Crucially, these RU-series KD values were obtained on a different species and in the presence of dsDNA, whereas PF-06928215’s affinity was measured on human cGAS alone in a simpler biochemical system . This species-context difference means PF-06928215 provides a human-specific binding benchmark unavailable from the RU series, and direct cross-study KD comparison is confounded by the presence vs. absence of dsDNA in the assay .
| Evidence Dimension | Binding affinity (KD) to cGAS catalytic domain |
|---|---|
| Target Compound Data | PF-06928215: KD = 200 nM on human cGAS (SPR, multi-cycle kinetics) |
| Comparator Or Baseline | RU.521: KD = 36.2 nM (murine cGAS/dsDNA complex); RU.365: KD = 64 nM (murine cGAS/dsDNA complex) |
| Quantified Difference | RU.521 binds murine cGAS/dsDNA ~5.5× tighter than PF-06928215 binds human cGAS; cross-species and dsDNA-dependence preclude direct affinity ranking. |
| Conditions | PF-06928215: Biacore SPR, human cGAS (AA 157-522) immobilized, multi-cycle kinetics, 1:1 binding model. RU.521/RU.365: SPR, murine cGAS/dsDNA complex. |
Why This Matters
For laboratories working exclusively with human cGAS in biochemical or structural contexts, PF-06928215’s human-derived KD is the direct reference point, whereas RU-series KD values cannot be extrapolated without independent verification on human enzyme.
- [1] Hall J, Brault A, Vincent F, Weng S, Wang H, Dumlao D, et al. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay. PLoS ONE. 2017;12(9):e0184843. PMID: 28934246. View Source
- [2] Wan D, Jiang W, Hao J. Research advances in cGAS modulators. Acta Pharm Sin B. 2020;10(8):1493-1505. Table 1: Summary of cGAS modulator. PMC7069516. View Source
